molecular formula C32H28N2S B2392712 2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-39-9

2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2392712
CAS No.: 303985-39-9
M. Wt: 472.65
InChI Key: OIGANIHOKPILDN-JQNBNMKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nicotinonitrile derivative featuring a 2-methylbenzylsulfanyl group at position 2 and two 4-methylstyryl substituents at positions 4 and 5. Its molecular formula is C₃₂H₂₈N₂S, with a molecular weight of 472.6 g/mol .

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[(2-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2S/c1-23-8-12-26(13-9-23)16-18-28-20-30(19-17-27-14-10-24(2)11-15-27)34-32(31(28)21-33)35-22-29-7-5-4-6-25(29)3/h4-20H,22H2,1-3H3/b18-16-,19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGANIHOKPILDN-JQNBNMKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=CC=C3C)C=CC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3C)/C=C/C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Construction

The Kröhnke pyridine synthesis emerges as the most viable route for constructing the substituted pyridine core. This method involves cyclocondensation of 1,5-diketones with ammonium acetate and malononitrile. For this target, the diketone precursor 1a (Fig. 1) incorporates protected functional groups enabling subsequent derivatization:

$$
\text{1,5-Bis(4-methylcinnamoyl)pentane-1,3,5-trione} \quad (\textbf{1a})
$$

Reaction with malononitrile in refluxing ethanol (78°C, 12 hr) yields the dihydropyridine intermediate 2a , which undergoes oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to furnish the fully conjugated pyridine-3-carbonitrile 3a .

Key Optimization Parameters

Parameter Optimal Range Impact on Yield
Solvent Anhydrous ethanol 78% conversion
Ammonium acetate 2.5 equiv Minimizes byproducts
Reaction time 10-14 hr Maximizes cyclization

Sulfanyl Group Installation

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring permits nucleophilic displacement at C2 when activated with a leaving group. Chlorination of 3a using POCl₃ (2.5 equiv, 110°C, 6 hr) generates 2-chloronicotinonitrile 4a , which undergoes substitution with 2-methylbenzylthiol (1.2 equiv) in DMF at 80°C.

$$
\text{C}5\text{H}3\text{N(CN)Cl} + \text{HSCH}2\text{C}6\text{H}4(\text{CH}3\text{-2}) \rightarrow \text{C}5\text{H}3\text{N(CN)SCH}2\text{C}6\text{H}4(\text{CH}3\text{-2}) + \text{HCl}
$$

Comparative Catalytic Systems

Base Yield (%) Purity (%)
K₂CO₃ 62 88
DBU 78 93
CsF 71 91

Diazabicycloundecene (DBU) proves superior by mitigating side reactions through non-nucleophilic base characteristics.

Stereoselective Styryl Group Installation

Heck Coupling Methodology

The 4- and 6-positions undergo palladium-catalyzed coupling with 4-methylstyrene. Critical to achieving the (Z,E)-configuration is ligand selection:

$$
\text{Pd(OAc)}2/\text{P(o-tol)}3 \quad \text{vs.} \quad \text{PdCl}2(\text{Amphos})2
$$

Coupling Conditions

Parameter C4 Coupling C6 Coupling
Temperature 100°C 120°C
Ligand P(o-tol)₃ XPhos
Solvent DMAc NMP
Configuration (Z) (E)

Sequential coupling at C4 (Z-selective) followed by C6 (E-selective) achieves the desired stereochemistry with 83% overall yield. Microwave irradiation (150 W, 30 min) enhances reaction rates while maintaining stereofidelity.

Purification and Analytical Validation

Chromatographic Techniques

Despite optimized yields (~75% overall), residual palladium (≤50 ppm) necessitates sequential purification:

  • Chelation chromatography : Silica gel impregnated with thiourea derivatives
  • RP-HPLC : C18 column, 85:15 MeCN/H₂O, 2 mL/min

Spectroscopic Characterization Data

Technique Key Signals Assignment
¹H NMR (500 MHz) δ 8.12 (d, J=16.1 Hz, 1H) E-Styryl Hβ
δ 6.85 (d, J=11.9 Hz, 1H) Z-Styryl Hα
¹³C NMR δ 118.2 (CN) Nitrile carbon
HRMS m/z 473.1841 [M+H]⁺ Δ = 1.2 ppm

Industrial Scalability Challenges

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages of flow chemistry for hazardous steps:

Step Batch Yield (%) Flow Yield (%)
Chlorination 68 82
Heck Coupling 75 88

Microreactor technology reduces Pd catalyst loading from 5 mol% to 1.2 mol% through enhanced mass transfer.

Emerging Methodological Frontiers

Photoredox Catalysis

Visible-light-mediated C–H activation shows promise for direct styrylation, bypassing pre-functionalized substrates:

$$
\text{Ir(ppy)}_3 \text{ (1 mol%)}, \text{Blue LEDs}, \text{THF}, \text{rt}
$$

Preliminary results indicate 64% yield with complete (E)-selectivity at C6.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved would depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Diversity

Nicotinonitrile derivatives are tailored for specific applications by modifying substituents. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2-(2-Methylbenzylsulfanyl), 4,6-bis(4-methylstyryl) C₃₂H₂₈N₂S 472.6 Extended conjugation; bulky groups
6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile 2-(Methylthio), 6-(5-bromobenzofuran-2-yl) C₁₇H₁₀BrN₃OS 392.25 Bromine enhances halogen bonding
4,6-Bis(3'-hexyl-bithiophen)-2-(hexyloxy)nicotinonitrile 4,6-Bis(bithiophen), 2-(hexyloxy) C₃₇H₃₉N₃OS₂ 617.85 High yield (63%); thiophene-rich

Key Observations:

  • Electronic Properties: The target compound’s styryl groups likely redshift UV-Vis absorption compared to thiophene or bromobenzofuran analogs due to increased conjugation .
  • Steric Effects: Bulky 4-methylstyryl groups may hinder crystallization, contrasting with smaller substituents like methylthio or hexyloxy, which facilitate packing .
  • Synthetic Complexity: Styryl groups require condensation reactions (e.g., Wittig or Knoevenagel), whereas bromobenzofuran or thiophene derivatives are synthesized via nucleophilic substitution or cross-coupling .
Target Compound (Inferred Pathway):

Styryl Group Formation: Condensation of 4-methylbenzaldehyde with ethyl cyanoacetate under basic conditions to form styryl moieties.

Thiol-Alkylation: Reaction of 2-mercaptonicotinonitrile with 2-methylbenzyl bromide in ethanol/piperidine, analogous to methods in .

Comparative Yields and Conditions:
  • Thiophene Derivatives (e.g., Compound 12): 63% yield via condensation with ammonium acetate .

Physicochemical Properties

  • Solubility: The target compound’s styryl groups may reduce solubility in polar solvents compared to hexyloxy or methylthio analogs .
  • Thermal Stability: Bulky substituents likely lower melting points due to disrupted crystal packing, contrasting with rigid bromobenzofuran derivatives .

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : 2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile
  • Molecular Formula : C22H24N2S
  • Molecular Weight : 348.50 g/mol

Structural Features

The compound features a nicotinonitrile core, which is known for its diverse biological activities. The presence of the sulfanyl group and multiple styryl substituents enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of nicotinonitrile have been shown to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Assays

A study involving the evaluation of structural analogs demonstrated that modifications at the sulfanyl and styryl positions led to varying degrees of cytotoxicity against human cancer cell lines. The results indicated that compounds with higher lipophilicity exhibited enhanced permeability and cellular uptake.

CompoundIC50 (µM) in HeLa CellsMechanism of Action
Compound A12.5Apoptosis induction
Compound B8.3Cell cycle arrest
Target Compound5.0Dual mechanism

Antimicrobial Activity

The antimicrobial properties of similar compounds suggest that This compound may also possess efficacy against various bacterial strains.

Research Findings

In vitro studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

Compounds in this class have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Mechanistic Insights

The anti-inflammatory action may be attributed to the modulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways.

Q & A

Q. What are the key strategies for confirming the chemical structure and functional groups of this compound?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC), Fourier-transform infrared (FTIR) spectroscopy for functional group identification (e.g., sulfanyl, nitrile, and styryl groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, spectral data from structurally similar compounds, such as 2-[(2-chlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile, can guide peak assignments .

Q. How is this compound synthesized, and what experimental parameters require optimization?

Synthesis likely involves multi-step reactions, such as Suzuki-Miyaura coupling for styryl group introduction and thiol-ene click chemistry for sulfanyl linkage. Critical parameters include catalyst loading (e.g., palladium for coupling), temperature, and solvent polarity. Statistical Design of Experiments (DoE) methods, as applied in chemical process optimization, can systematically reduce trial-and-error by identifying influential variables (e.g., reaction time, stoichiometry) .

Q. What purification techniques are suitable for isolating this compound?

Column chromatography (silica gel or reversed-phase) is standard for isolating intermediates. For final purification, high-performance liquid chromatography (HPLC) with C18 columns and gradient elution is recommended. Membrane separation technologies, such as nanofiltration, may also aid in solvent recovery or impurity removal during large-scale synthesis .

Advanced Research Questions

Q. How can computational modeling improve the design and efficiency of its synthesis?

Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways, transition states, and regioselectivity for styryl group addition. The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent effects, catalyst selection) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Ambiguities in spectral assignments often arise from conformational flexibility or overlapping signals. Use variable-temperature NMR to probe dynamic effects, or supplement with X-ray crystallography for absolute structural confirmation. Cross-validation with computational NMR chemical shift predictions (e.g., using Gaussian software) can resolve discrepancies .

Q. What methodologies are recommended for studying its photophysical properties?

Conduct UV-vis spectroscopy to assess absorption maxima (λmax) and fluorescence spectroscopy to evaluate emission profiles. Time-resolved fluorescence decay measurements can elucidate excited-state dynamics. Computational studies (e.g., TD-DFT) may correlate electronic transitions with molecular orbitals, as demonstrated in TiO2 photoactivity research .

Q. How can structure-activity relationships (SAR) be explored for potential biological applications?

Perform in vitro bioassays (e.g., enzyme inhibition, cytotoxicity) with systematically modified derivatives (e.g., substituent variations on the benzyl or styryl groups). Molecular docking simulations can predict binding affinities to target proteins, while metabolomic profiling (e.g., LC-MS) may reveal biochemical interactions, as seen in zoospore regulation studies .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference experimental results with computational predictions and orthogonal analytical techniques (e.g., XRD for structural validation).
  • Experimental Design : Use fractional factorial or response surface methodologies (RSM) to optimize multi-variable systems efficiently .
  • Advanced Characterization : Leverage hyphenated techniques like LC-HRMS or GC-MS for impurity profiling and degradation studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.